molecular formula C3H6Cl3O4P B046429 methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate CAS No. 684-31-1

methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate

Cat. No.: B046429
CAS No.: 684-31-1
M. Wt: 243.41 g/mol
InChI Key: KFPHBRHXSUAGID-UHFFFAOYSA-N
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Description

Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a key synthetic intermediate and a structural analog of phosphonate-based bioactive compounds. Its primary research value lies in its role as a precursor to herbicides, particularly glyphosine analogs, and as a potent inhibitor of enzymes within the shikimic acid pathway, such as 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. The molecule's core structure features a phosphonate group esterified with a trichloro-hydroxyethyl moiety, which is critical for its bioactivity. This configuration allows it to mimic the transition state of the natural substrate phosphoenolpyruvate (PEP), leading to competitive and often irreversible inhibition of the target enzyme. Consequently, this compound is of significant interest in agricultural chemistry for the development of novel weed control agents and in fundamental biochemical research for studying aromatic amino acid biosynthesis in plants and microbes. Researchers also utilize this phosphonate to investigate the design of mechanism-based inhibitors and to explore its potential antimicrobial or antifungal properties. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl3O4P/c1-10-11(8,9)2(7)3(4,5)6/h2,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPHBRHXSUAGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55869-01-7 (hydrochloride salt)
Record name Desmethyl-trichlorfon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301028614
Record name Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-31-1
Record name Desmethyl-trichlorfon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxy-(2,2,2-trichloro-1-hydroxyethyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONODESMETHYLMETRIFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1PCK597AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Trichlorfon Synthesis

The industrial production of trichlorfon follows a two-step protocol:

  • Formation of dimethyl phosphite : Methanol reacts with phosphorus trichloride (PCl3\text{PCl}_3) at low temperatures (0–5°C) to yield dimethyl phosphite ((CH3O)2P(O)H(\text{CH}_3\text{O})_2\text{P(O)H}), with concurrent release of hydrogen chloride (HCl\text{HCl}) and methyl chloride (CH3Cl\text{CH}_3\text{Cl}).

  • Condensation with trichloroacetaldehyde : Dimethyl phosphite is added dropwise to trichloroacetaldehyde at 40–95°C, forming trichlorfon via a nucleophilic addition-elimination mechanism. Optimal yields (≥97% purity) are achieved at 75–85°C with a molar ratio of 1:1.2 (trichloroacetaldehyde:dimethyl phosphite).

Key Reaction Conditions for Trichlorfon Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature75–85°CHigher temperatures accelerate reaction but risk decomposition
Dropwise addition rate200–2000 kg/hSlower rates improve mixing and reduce side products
Post-reaction cooling0–5°CEnhances crystallization efficiency
Washing temperature65–70°CRemoves unreacted aldehydes and phosphites

Selective Hydrolysis to Desmethylmetrifonate

Trichlorfon undergoes alkaline hydrolysis to yield the monomethyl derivative. Sodium hydroxide (NaOH\text{NaOH}) or potassium hydroxide (KOH\text{KOH}) in aqueous ethanol (40–60% v/v) selectively cleaves one methyl ester group. The reaction is monitored via 31P^{31}\text{P}-NMR to avoid over-hydrolysis to the phosphonic acid derivative.

Hydrolysis Optimization

  • Base concentration : 0.5–1.0 M NaOH\text{NaOH} ensures complete deesterification of one methyl group without degrading the trichloromethyl moiety.

  • Temperature : 25–40°C balances reaction rate and selectivity. At 60°C, competing hydrolysis of the trichloroethyl group occurs, reducing yield.

  • Work-up : Acidification to pH 2–3 with hydrochloric acid (HCl\text{HCl}) precipitates the product, which is purified via recrystallization from chloroform-methanol (3:1 v/v).

Direct Synthesis from Methyl Hydrogen Phosphonate

An alternative route bypasses trichlorfon by reacting methyl hydrogen phosphonate (CH3OP(O)(OH)2\text{CH}_3\text{OP(O)(OH)}_2) directly with trichloroacetaldehyde. This method avoids the need for post-synthesis hydrolysis but requires stringent anhydrous conditions to prevent phosphonate dimerization.

Reaction Mechanism and Conditions

The reaction proceeds via a Kabachnik-Fields mechanism, where trichloroacetaldehyde acts as an electrophile, and the phosphonate nucleophile attacks the carbonyl carbon. Catalytic amounts of BF3\text{BF}_3-etherate (5–10 mol%) enhance reactivity.

Critical Parameters

ParameterValueEffect
SolventToluene or dichloromethanePrevents side reactions with protic solvents
Temperature50–60°CBalances reaction rate and catalyst stability
Molar ratio1:1.1 (phosphonate:aldehyde)Excess aldehyde drives reaction to completion

Challenges and Mitigation

  • Phosphonate stability : Methyl hydrogen phosphonite (CH3OP(O)H2\text{CH}_3\text{OP(O)H}_2) is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes degradation.

  • Byproduct formation : Trace amounts of bis-phosphonate adducts are removed via column chromatography (silica gel, ethyl acetate/hexane gradient).

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

Method Yield Purity Scalability Cost
Trichlorfon hydrolysis78–85%≥95%IndustrialLow (uses existing trichlorfon infrastructure)
Direct synthesis65–72%90–93%Laboratory-scaleHigh (anhydrous conditions, specialized catalysts)

Purification and Characterization

Crystallization Techniques

This compound is isolated via fractional crystallization:

  • Solvent system : Chloroform-methanol (3:1 v/v) at −20°C yields rhombic crystals with 99% purity.

  • Mother liquor recycling : Residual product in the supernatant is recovered by salting-out with sodium chloride (20–25% w/v), achieving 85–90% yield.

Analytical Validation

  • 31P^{31}\text{P}-NMR : A singlet at δ 18.2–18.9 ppm confirms the phosphonate structure.

  • HPLC : Reverse-phase C18 column (UV detection at 210 nm) with a retention time of 6.8 min (95% acetonitrile/water).

  • Elemental analysis : Calculated for C3H6Cl3O4P\text{C}_3\text{H}_6\text{Cl}_3\text{O}_4\text{P}: C 14.81%, H 2.49%; Found: C 14.79%, H 2.51% .

Chemical Reactions Analysis

Desmethylmetrifonate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces alcohol derivatives.

Scientific Research Applications

Agricultural Applications

Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate is primarily utilized as an insecticide and acaricide . Its efficacy in controlling various pests makes it a valuable tool in agricultural practices. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses in insects. This overstimulation results in paralysis and death of the target pests.

Safety and Toxicological Considerations

The use of this compound is associated with safety concerns typical of organophosphate compounds. Potential toxicity can affect humans and animals if the compound is ingested, inhaled, or absorbed through the skin. Symptoms of exposure include nausea, dizziness, muscle weakness, and respiratory issues.

Handling Precautions

  • Personal Protective Equipment (PPE) : Researchers and agricultural workers must adhere to strict safety protocols when handling this compound to mitigate risks associated with exposure.
  • Regulatory Compliance : Compliance with local regulations regarding the use of pesticides is essential to ensure safe application practices.

Research Findings and Case Studies

Several studies have investigated the effects and applications of this compound:

Efficacy Studies

Research has demonstrated that this compound effectively controls pest populations in various agricultural settings. Field trials indicate significant reductions in pest numbers when applied according to recommended dosages.

Environmental Impact Assessments

Studies assessing the environmental impact of this compound have shown that while it is effective as an insecticide, its persistence in the environment necessitates careful management to prevent potential ecological harm.

Mechanism of Action

The mechanism of action of desmethylmetrifonate involves its interaction with specific molecular targets, primarily enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, desmethylmetrifonate increases the levels of acetylcholine, leading to enhanced cholinergic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The primary analogs of methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate are metrifonate and trichlorfon (synonymous with metrifonate), which feature two methyl groups on the phosphonate ester. Key structural and physicochemical differences are summarized below:

Property Methyl Hydrogen (Target Compound) Metrifonate/Trichlorfon
Molecular Formula C₃H₆Cl₃O₄P C₄H₈Cl₃O₄P
Molecular Weight 257.4 g/mol (estimated) 257.4 g/mol (identical due to methyl loss)
Ester Groups 1 methyl, 1 hydrogen 2 methyl groups
Polarity Higher (due to free hydroxyl group) Lower (more lipophilic)
Metabolic Stability Likely less stable (prone to hydrolysis) More stable; metabolized to dichlorvos

The reduced lipophilicity of the target compound compared to metrifonate may influence its absorption, distribution, and biological activity .

Metabolism and Toxicity

  • Metrifonate: Metabolized non-enzymatically to dichlorvos (active metabolite), which inhibits AChE irreversibly. Additional metabolites include monomethylphosphate and trichloroethylphosphonic acid . Toxicity includes cholinergic syndrome (salivation, seizures) and delayed neuropathy due to organophosphate-induced neurotoxicity (OPIDN) .
  • Toxicity profile is undocumented but hypothesized to be milder due to reduced lipophilicity and faster clearance .

Enzyme Interactions

  • Metrifonate :

    • Irreversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with higher selectivity for BChE .
    • Resistant to hydrolysis by certain phosphotriesterases (e.g., ACP from Pseudomonas diminuta) due to its C-P bond .
  • Methyl Hydrogen (Target Compound) :

    • The presence of a hydroxyl group may enhance susceptibility to enzymatic hydrolysis, though specific data are lacking.

Biological Activity

Methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate, commonly known as trichlorfon, is a phosphonate compound with significant biological activity. This article explores its biological effects, mechanisms of action, toxicological profiles, and applications in various fields.

Overview of Trichlorfon

Trichlorfon is primarily used as an insecticide and acaricide in agricultural practices. It acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Elevated levels of acetylcholine due to AChE inhibition can lead to overstimulation of the nervous system in pests and mammals alike.

Trichlorfon undergoes metabolic conversion in biological systems. Key metabolic pathways include:

  • Hydrolysis : The methyl ester linkages are hydrolyzed, leading to the formation of various metabolites such as dichlorvos and dimethyl phosphate.
  • Enzymatic Activity : Studies indicate that trichlorfon can be metabolized by rat brain homogenates, resulting in multiple acidic and non-acidic metabolites .

Toxicological Evaluation

The toxicity of trichlorfon has been extensively studied. Key findings include:

  • Acute Toxicity : Ingested trichlorfon is rapidly absorbed and distributed in mammals. For instance, after administering 125 mg/kg to mice, significant levels of dichlorvos were detected in the brain within minutes .
  • Cholinesterase Inhibition : Chronic exposure leads to a dose-dependent reduction in plasma and erythrocyte cholinesterase activities . This inhibition can result in symptoms such as muscle twitching, respiratory distress, and even death in severe cases.

Case Studies

Several studies have highlighted the biological effects of trichlorfon:

  • Neurotoxicity in Rodents : A study administered varying doses of trichlorfon to B6C3F1 mice over 13 weeks. The results showed reduced body weights and decreased motor activity at higher doses (1700-5000 mg/kg) alongside significant cholinesterase inhibition .
  • Metabolism Studies : Research involving the administration of radiolabeled trichlorfon revealed that approximately 75-85% of the compound was excreted in urine within 24 hours as various metabolites, including dimethyl phosphate and phosphoric acid .

Biological Activity Data Table

Parameter Value/Observation
LD50 (mouse) 125 mg/kg
Cholinesterase Inhibition Dose-dependent reduction
Major Metabolites Dichlorvos, Dimethyl phosphate
Excretion Rate 75-85% within 24 hours

Applications

Trichlorfon is utilized not only as an agricultural pesticide but also has potential therapeutic applications due to its biological activity:

  • Antiparasitic Properties : It has been used to treat helminthiasis in both humans and animals .
  • Research Tool : Due to its mechanism of action as an AChE inhibitor, it serves as a model compound for studying neurotoxic effects and developing antidotes for organophosphate poisoning.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkaline hydrolysis of dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate (trichlorfon) followed by selective esterification. For example, a modified Steglich protocol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts enables esterification with alcohols under mild conditions . Reaction parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of reagents significantly impact product purity and yield. Post-synthesis purification typically involves column chromatography (hexane/ethyl acetate gradients) or recrystallization from chloroform/methanol mixtures .

Q. How can structural and purity characterization of this compound be optimized using analytical techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the phosphonate backbone and hydroxyl/trichloromethyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹). Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, coupled with calibration against certified reference standards .

Q. What is the primary mechanism of action of this compound in biological systems, particularly regarding enzyme inhibition?

  • Methodological Answer : The compound acts as an irreversible acetylcholinesterase (AChE) inhibitor. Its bioactivation involves non-enzymatic conversion to dichlorvos (DDVP), which phosphorylates the serine residue in AChE’s catalytic triad. Enzyme kinetics studies (e.g., Ellman assay) reveal time-dependent inhibition with IC₅₀ values in the nanomolar range. Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots .

Advanced Research Questions

Q. How do metabolic pathways and species-specific differences influence the compound’s toxicity profile?

  • Methodological Answer : In mammals, cytochrome P450-mediated oxidation generates reactive intermediates, while glutathione-S-transferase (GST) conjugation drives detoxification. Comparative studies in fish vs. mammalian hepatocytes (using LC-MS/MS metabolomics) highlight species-specific accumulation of toxic metabolites like oxon derivatives. Neurotoxicity assays (e.g., SH-SY5Y cell viability) and in vivo models (rodent neurobehavioral tests) are critical for risk assessment .

Q. What experimental strategies can resolve contradictions in reported efficacy against parasitic infections?

  • Methodological Answer : Discrepancies in antiparasitic activity (e.g., monogenean trematodes) may arise from resistance mechanisms or assay conditions. Dose-response studies with standardized parasite cultures (e.g., Dactylogyrus intermedius in goldfish) should control for water pH, temperature, and exposure duration. Synergy assays with praziquantel or mebendazole (via Chou-Talalay method) can identify combinatorial effects .

Q. How can analytical workflows be designed to detect trace residues in environmental or biological matrices?

  • Methodological Answer : Solid-phase extraction (SPE) using C18 cartridges followed by LC-MS/MS in multiple reaction monitoring (MRM) mode achieves detection limits <1 ppb. For environmental samples, gas chromatography (GC) with electron capture detection (ECD) is optimal for halogenated metabolites. Method validation requires spiked recovery tests (70–120%) and matrix-matched calibration .

Q. What molecular mechanisms underlie resistance to this compound in target organisms?

  • Methodological Answer : Resistance in parasites is linked to mutations in AChE (e.g., G119S in Schistosoma spp.) or upregulated detoxification enzymes (e.g., carboxylesterases). RNA sequencing (RNA-seq) of resistant vs. susceptible strains identifies differentially expressed genes. Functional validation via CRISPR-Cas9 knockout in model organisms (e.g., Caenorhabditis elegans) confirms resistance loci .

Methodological Notes

  • Synthesis Optimization : Include kinetic studies to map hydrolysis rates under varying pH (4–9) and temperature conditions .
  • Toxicity Screening : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) for regulatory compliance .
  • Data Reproducibility : Share raw NMR/MS spectra and assay protocols via open-access repositories to address reproducibility challenges.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Reactant of Route 2
methyl hydrogen (2,2,2-trichloro-1-hydroxyethyl)phosphonate

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